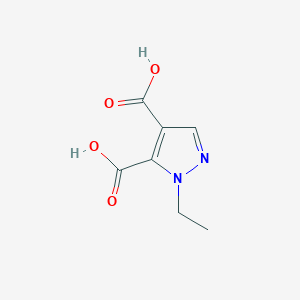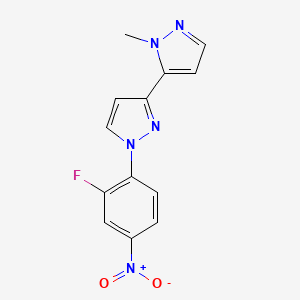![molecular formula C20H21N5O B10909112 4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B10909112.png)
4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIMETHYLAMINO)BENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE: is an organic compound that combines the structural features of 4-(dimethylamino)benzaldehyde and 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(DIMETHYLAMINO)BENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: The compound can undergo further condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: The aromatic ring in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Condensation Reagents: Primary amines, hydrazines.
Major Products:
Schiff Bases: Formed by the reaction with primary amines.
Hydrazones: Formed by the reaction with hydrazines.
Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Assays: Used in the detection of specific biomolecules through colorimetric assays.
Medicine:
Industry:
Dyes and Pigments: Used in the synthesis of azo dyes and other pigments.
Material Science:
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)BENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE involves its ability to form Schiff bases and hydrazones through condensation reactions. These reactions typically involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of water. The compound can also participate in various redox reactions, which may involve electron transfer processes.
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino and benzaldehyde functional groups.
1-(6-Methoxy-2-phenyl-4-pyrimidinyl)hydrazone: Shares the pyrimidinyl and hydrazone functional groups.
Uniqueness: The combination of the structural features of both 4-(dimethylamino)benzaldehyde and 1-(6-methoxy-2-phenyl-4-pyrimidinyl)hydrazone in a single molecule provides unique reactivity and potential applications that are not observed in the individual components. This makes the compound valuable for various synthetic and research applications.
Properties
Molecular Formula |
C20H21N5O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-methoxy-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C20H21N5O/c1-25(2)17-11-9-15(10-12-17)14-21-24-18-13-19(26-3)23-20(22-18)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,22,23,24)/b21-14+ |
InChI Key |
OVJDMJYLRLBDJF-KGENOOAVSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)C3=CC=CC=C3)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10909029.png)


![4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10909055.png)
![methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909057.png)
![5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10909062.png)
![Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909065.png)
![methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909069.png)

![10-Ethyl-6,8-dimethyl-5-oxo-5,10-dihydropyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B10909079.png)
![4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10909080.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10909084.png)

![N-(3,5-dichlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909099.png)
